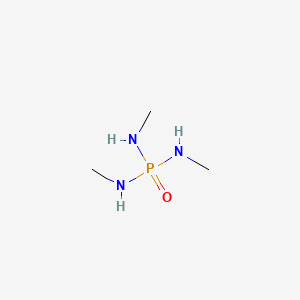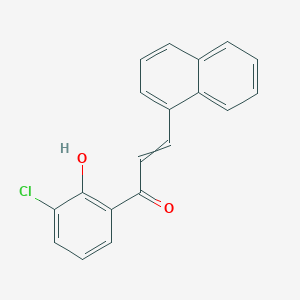![molecular formula C20H12O4Si B14736834 2,2'-Spirobi[naphtho[1,8-de][1,3,2]dioxasiline] CAS No. 6398-59-0](/img/structure/B14736834.png)
2,2'-Spirobi[naphtho[1,8-de][1,3,2]dioxasiline]
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2’-Spirobi[naphtho[1,8-de][1,3,2]dioxasiline] is a chemical compound known for its unique structure and properties It is a spiro compound, meaning it has a twisted structure where two rings are connected through a single atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of 2,2’-Spirobi[naphtho[1,8-de][1,3,2]dioxasiline] typically involves the base-catalyzed twin polymerization of the monomer. This process can be carried out using various substrates such as multi-walled carbon nanotubes, polyacrylonitrile particles, and copper particles . The polymerization is catalyzed by tertiary amines like 1,4-diazabicyclo[2.2.2]octane or secondary amines like pyrrolidine, depending on the substrate .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but the twin polymerization technique used in laboratory settings could potentially be scaled up for industrial applications. This would involve optimizing the reaction conditions and catalysts to ensure efficient and cost-effective production.
Chemical Reactions Analysis
Types of Reactions
2,2’-Spirobi[naphtho[1,8-de][1,3,2]dioxasiline] undergoes various chemical reactions, including oxidation, reduction, and substitution. The twin polymerization process itself is a significant reaction where the monomer forms a hybrid material layer on substrates .
Common Reagents and Conditions
Oxidation: Typically involves oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents include sodium borohydride or lithium aluminum hydride.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products
The major products formed from these reactions include phenolic resin-silica hybrid materials and microporous carbon layers .
Scientific Research Applications
2,2’-Spirobi[naphtho[1,8-de][1,3,2]dioxasiline] has several scientific research applications:
Materials Science: Used in the creation of nanostructured materials and coatings.
Chemistry: Acts as a monomer in twin polymerization processes to create hybrid materials.
Biology and Medicine:
Mechanism of Action
The mechanism of action for 2,2’-Spirobi[naphtho[1,8-de][1,3,2]dioxasiline] involves its ability to undergo twin polymerization, forming hybrid materials with unique properties. The molecular targets and pathways involved in this process include the interaction of the monomer with various substrates and catalysts, leading to the formation of nanostructured layers .
Comparison with Similar Compounds
Similar Compounds
2,2’-Spirobi[4H-1,3,2-benzodioxasiline]: Another spiro compound with similar polymerization properties.
4H,4’H-2,2’-Spirobi[benzo[d][1,3,2]dioxasiline]: Used in the preparation of fluorine-doped silica and mesoporous carbon.
Uniqueness
2,2’-Spirobi[naphtho[1,8-de][1,3,2]dioxasiline] is unique due to its specific structural configuration and its ability to form hybrid materials with high surface area and porosity. This makes it particularly valuable in materials science and industrial applications .
Properties
CAS No. |
6398-59-0 |
|---|---|
Molecular Formula |
C20H12O4Si |
Molecular Weight |
344.4 g/mol |
IUPAC Name |
3,3'-spirobi[2,4-dioxa-3-silatricyclo[7.3.1.05,13]trideca-1(12),5,7,9(13),10-pentaene] |
InChI |
InChI=1S/C20H12O4Si/c1-5-13-6-2-10-16-19(13)15(9-1)21-25(22-16)23-17-11-3-7-14-8-4-12-18(24-25)20(14)17/h1-12H |
InChI Key |
NVDRRULJYUVKRN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C3C(=C1)O[Si]4(OC3=CC=C2)OC5=CC=CC6=C5C(=CC=C6)O4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



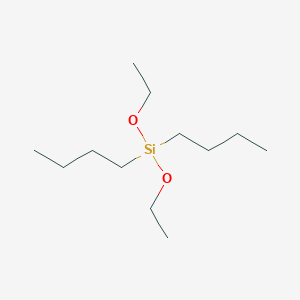

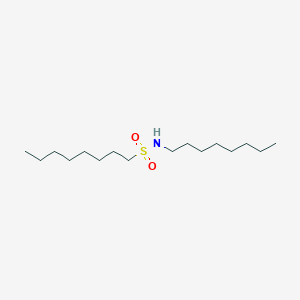

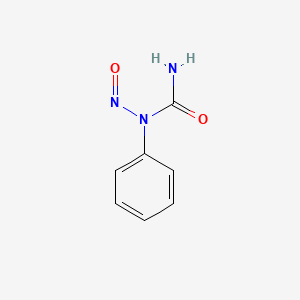

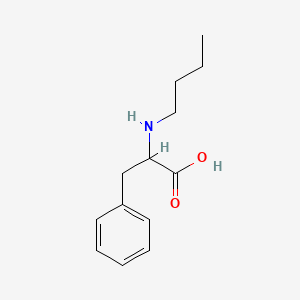

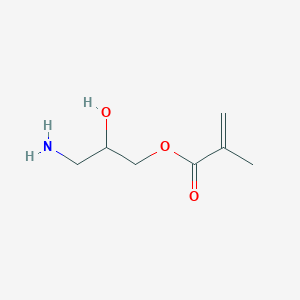
![1,1'-[(Phenylimino)dimethanediyl]dinaphthalen-2-ol](/img/structure/B14736852.png)
